Nordextrorphan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,9S,10S)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/t13-,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNWSQDZXMGGGI-KBMXLJTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]23CCN[C@H]([C@H]2C1)CC4=C3C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15676-23-0, 1531-12-0 | |
| Record name | Nordextrorphan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015676230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norlevorphanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-3-Hydroxymorphinan hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORDEXTRORPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG3VB17119 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Studies
N-Demethylation Pathways of Dextromethorphan (B48470) to Nordextrorphan
A key transformation in obtaining this compound is the selective removal of the N-methyl group from Dextromethorphan. Several methods have been developed for this N-demethylation process.
Modified Polonovski Reaction Applications in Synthesis
The modified Polonovski reaction offers an efficient route for the N-demethylation of tertiary amines, including Dextromethorphan, to yield secondary amines like this compound researchgate.netresearchgate.netresearchgate.netcdnsciencepub.comrsc.org. This method typically involves the initial oxidation of the tertiary amine to its N-oxide, followed by treatment with an activating agent. Historically, reagents like cyanogen (B1215507) bromide or chloroformates were used, but these often involved toxic or expensive materials researchgate.netchim.it.
More recent advancements utilize iron catalysts in a non-classical Polonovski reaction. This approach involves forming the N-oxide hydrochloride of Dextromethorphan and then treating it with an iron catalyst, such as iron(II) sulfate (B86663) heptahydrate or iron(0) species, to achieve N-demethylation researchgate.netresearchgate.net. This methodology provides an alternative to traditional, harsher reagents and has been shown to yield the desired secondary amine in moderate to high yields researchgate.net.
Utilization of Nanoscale Zero-Valent Iron (nZVI) Catalysis
Nanoscale zero-valent iron (nZVI) has emerged as a green and effective catalyst for the N-demethylation of alkaloids, including Dextromethorphan researchgate.netrsc.orgsmu.casmu.ca. In this application, nZVI acts as a heterogeneous catalyst, promoting the N-demethylation of Dextromethorphan N-oxide hydrochloride. The high surface area of nZVI particles facilitates a faster conversion rate compared to bulk iron researchgate.netrsc.org. Studies indicate that using nZVI in isopropanol (B130326) can achieve high yields, comparable to using stoichiometric amounts of iron dust smu.casmu.ca. The reaction rates can be further enhanced by the addition of catalytic quantities of solubilized iron(0) species, such as triiron dodecacarbonyl (Fe3(CO)12), or through the presence of molecular oxygen and ferric ions researchgate.net. This approach offers a more sustainable and efficient method for N-demethylation researchgate.netsmu.ca.
Mechanistic Insights into Selective N-Demethylation Reactions
The selectivity of the N-demethylation process, specifically targeting the N-methyl group of Dextromethorphan, is crucial. In the modified Polonovski reaction, the mechanism often involves a redox cycle of iron species (Fe(II)/Fe(III)) or a direct electron transfer from Fe(0) smu.casmu.ca. The N-oxide intermediate is believed to undergo protonation, followed by a one-electron reduction step that cleaves the N-O bond, generating an amine radical cation smu.ca. This radical cation then selectively loses an α-proton from the methyl group, a process influenced by the acidity of these protons and steric/electronic effects, leading to the formation of the secondary amine smu.ca. The presence of electron-donating groups on iron catalysts has also been shown to enhance reaction rates researchgate.net.
Asymmetric Synthesis Approaches for Morphinan (B1239233) Derivatives
Beyond N-demethylation, the construction of the chiral morphinan skeleton itself is a significant area of synthetic research, with approaches aiming for high stereocontrol.
Stereocontrolled Alkylation of Chiral Pyridinium (B92312) Salts
Asymmetric synthesis strategies for morphinan derivatives often employ chiral auxiliaries or reagents to control stereochemistry. One such approach involves the stereocontrolled alkylation of chiral pyridinium salts acs.orgresearchgate.netresearchgate.netacs.org. These chiral pyridinium salts, often bearing lipophilic counteranions to enhance solubility, undergo nucleophilic alkylation with Grignard reagents. The regioselective and stereoselective attack typically occurs at the C-2 position of the pyridinium ring. Subsequent reduction of the unstable dihydropyridine (B1217469) intermediates leads to adducts with controlled stereochemistry acs.orgresearchgate.net. This methodology has been successfully applied to the asymmetric synthesis of key morphinan precursors, including (+)-normetazocine and (+)-Nordextrorphan acs.orgresearchgate.net. The observed stereoselectivity in these alkylation reactions can range from 8:1 to 12.5:1, depending on the specific substrates and conditions acs.org.
Application of Grewe's Route in (+)-Nordextrorphan Synthesis
Grewe's route is a well-established and versatile method for the synthesis of the morphinan skeleton. This cyclization strategy has been adapted for the enantioselective synthesis of (+)-Nordextrorphan acs.orgmolaid.com. By combining the stereocontrolled alkylation of chiral pyridinium salts with subsequent steps that follow Grewe's cyclization principles, researchers have achieved the construction of the complex morphinan framework with the desired stereochemistry acs.org. This route is particularly valuable as it provides access to key precursors for various benzomorphan (B1203429) and morphinan-based drugs acs.org.
Exploration of Novel Synthetic Routes and Precursors for this compound Analogs
The synthesis of this compound, a key nor-metabolite of levorphanol (B1675180) and a significant intermediate in the study of opioid pharmacology, has been approached through various synthetic pathways. A notable strategy involves the asymmetric synthesis following Grewe's route, which utilizes chiral pyridinium salts and Grignard reagents. This method allows for the stereocontrolled alkylation of these salts, leading to the formation of intermediates that, upon reduction, yield adducts with high regio- and stereoselectivity. Specifically, this approach has been employed for the synthesis of (+)-normetazocine and (+)-Nordextrorphan, which serve as crucial precursors for a range of benzomorphan and morphinan-based drugs acs.orgresearchgate.netacs.org. The chiral pyridinium salts and the Grignard reagents are thus identified as key precursors in this established synthetic methodology.
The exploration of novel synthetic routes for this compound analogs often involves modifications to the core morphinan structure, particularly at the nitrogen atom (N-17 position). Such modifications are critical for developing compounds with altered pharmacological profiles, including enhanced analgesic properties or modified receptor binding affinities. While specific novel routes for this compound analogs are not extensively detailed in the provided literature, the general principle of derivatization at the nitrogen atom is a recognized strategy in medicinal chemistry for this class of compounds mdpi.com.
Comparison with Other Demethylation Methods for Alkaloids
The N-demethylation of opioid alkaloids is a pivotal step in the semi-synthesis of numerous pharmaceutical agents, including opioid antagonists and analgesics. Several methods have been developed and compared, offering different advantages and disadvantages in terms of efficiency, safety, and environmental impact.
Conventional Demethylation Methods:
Historically, N-demethylation of morphinans and related alkaloids has relied on methods such as the von Braun reaction , which utilizes cyanogen bromide. While effective, this method is associated with significant toxicity, limiting its industrial application mdpi.comacs.org. Another common approach involves the use of chloroformate esters , such as methyl chloroformate, which react with the tertiary amine to form a carbamate (B1207046) intermediate that can then be cleaved mdpi.comchim.it. The demethylation of levomethorphan to levorphanol, for instance, has been achieved using aqueous hydrobromic acid (HBr) google.com. Additionally, Brønsted acid-nucleophile combinations , like methanesulfonic acid with methionine, have been employed for effective demethylation chim.it.
Modern and Greener Demethylation Strategies:
More recent advancements have focused on developing safer, more efficient, and environmentally friendly methods.
N-Oxidation followed by Reduction/Demethylation: This strategy involves first oxidizing the tertiary amine to an N-oxide, which is then subjected to reductive demethylation.
The modified Polonovski reaction , utilizing nanoscale zero-valent iron (nZVI) as a catalyst, has been shown to effectively demethylate N-oxides, offering comparable results to stoichiometric iron dust .
A catalytic approach employing tetrasodium 5,10,15,20-tetra(4-sulfophenyl)porphyrinatoiron(II) [Fe(II)TPPS] has proven highly effective. This method, which proceeds via N-oxide formation, yields nor-opioids in excellent yields (87-93%), offers catalyst recyclability, and can be performed in environmentally benign aqueous-alcoholic solvents organic-chemistry.org.
Electrochemical N-Demethylation: Electrochemical methods represent a significant advancement, often being reagent- and catalyst-free.
TEMPO-mediated electrochemical N-demethylation has demonstrated good yields (up to 83%) for various opiate alkaloids researchgate.net.
A reagent- and catalyst-free procedure based on anodic oxidation of the tertiary amine offers a mild and efficient route. This method, which generates iminium intermediates that hydrolyze to the desired nor-compounds, has been successfully scaled up using flow electrolysis cells and avoids the use of hazardous reagents like cyanogen bromide or chloroformates acs.orgacs.org.
Comparative Overview of Demethylation Methods:
| Method | Key Reagents/Conditions | Advantages | Disadvantages/Limitations | Applicability to Nor-Opioids (e.g., this compound) |
| Von Braun Reaction | Cyanogen bromide (CNBr) | Historically significant. | Highly toxic, hazardous. | Yes |
| Chloroformates | Methyl chloroformate, etc. | Widely used, effective. | Can require specific conditions, potential for side reactions. | Yes |
| Aqueous Hydrobromic Acid (HBr) | Aqueous HBr | Effective for specific substrates (e.g., levomethorphan to levorphanol). | Corrosive, may require neutralization. | Yes (e.g., levomethorphan to levorphanol) |
| Brønsted Acid-Nucleophile Combinations | Methanesulfonic acid-methionine, etc. | Effective for demethylation. | Stoichiometric reagents may be needed. | Yes |
| N-Oxidation + nZVI (Polonovski) | N-Oxidation (e.g., m-CPBA), followed by nZVI | Catalytic potential, good yields. | Multi-step process (N-oxidation then reduction). | Yes (e.g., Dextromethorphan to N-Nordextromethorphan) |
| N-Oxidation + Fe(II)TPPS | N-Oxidation, followed by catalytic Fe(II)TPPS | Catalytic, excellent yields, reusable catalyst, environmentally friendly, aqueous solvents. | Multi-step process (N-oxidation then reduction). | Yes (e.g., Dextromethorphan) |
| TEMPO-Mediated Electrochemistry | Electrochemical oxidation with TEMPO mediator | Good yields, reagent-efficient. | Requires electrochemical setup. | Yes |
| Anodic Oxidation (Electrochemical) | Anodic oxidation (reagent/catalyst-free) | Mild, reagent/catalyst-free, scalable (flow cell), avoids hazardous reagents, good yields. | Requires electrochemical setup. | Yes |
These advancements highlight a shift towards more sustainable and safer chemical processes in the synthesis of important pharmaceutical intermediates and analogs.
List of Compounds Mentioned:
this compound
Normetazocine
Dextromethorphan
N-Nordextromethorphan
Levorphanol
Levomethorphan
Noroxymorphone
Oxycodone
Codeine
Thebaine
Morphine
Pharmacological Mechanisms and Receptor Interactions in Research Models
N-methyl-D-aspartate (NMDA) Receptor Antagonism
Nordextrorphan exerts its effects, in part, through antagonism of the NMDA receptor . The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor that plays a pivotal role in excitatory neurotransmission, synaptic plasticity, learning, and memory nih.govmdpi.comfarmaciajournal.com.
Characterization of Non-Competitive Antagonist Activity
This compound is characterized as a non-competitive antagonist of the NMDA receptor . Non-competitive antagonists bind to a site on the receptor distinct from the agonist binding site, or within the ion channel pore, inducing a conformational change that prevents receptor activation, regardless of agonist concentration mdpi.comlitfl.comsigmaaldrich.comsketchy.com. This mechanism differs from competitive antagonists, which bind directly to the agonist site and can be overcome by increasing agonist levels litfl.comsigmaaldrich.comsketchy.com. Ketamine, for instance, is a well-known non-competitive NMDA receptor antagonist mdpi.comsketchy.comnih.gov.
| Antagonist Type | Binding Site | Effect on Agonist Binding | Reversibility by Agonist Concentration | Example |
| Competitive | Same as agonist | Competes directly with agonist for binding site | Yes | CGP 37849 nih.gov |
| Non-competitive | Allosteric site or ion channel pore | Induces conformational change, does not compete directly | No | Ketamine sketchy.com, MK-801 sigmaaldrich.comnih.gov |
Investigation of Role in Synaptic Plasticity and Memory Function Research
The NMDA receptor is fundamental to activity-dependent synaptic plasticity, a process underlying learning and memory formation nih.govfrontiersin.orgresearchgate.netmdpi.com. Research into NMDA receptor antagonists, including compounds like this compound, explores their impact on these processes. Studies suggest that NMDA receptor-dependent synaptic plasticity is essential for memory encoding and storage nih.govresearchgate.netmdpi.com. While NMDA receptor antagonists can impair certain aspects of learning and memory by disrupting long-term potentiation (LTP) and long-term depression (LTD), their precise roles are complex and can vary depending on the specific brain region and task nih.govresearchgate.net. This compound's NMDA receptor antagonism positions it as a subject of interest in research investigating the neurobiological underpinnings of cognitive functions.
Sigma-1 Receptor Agonism
Beyond its NMDA receptor activity, this compound also functions as a sigma-1 receptor agonist . Sigma-1 receptors are intracellular proteins, often located at the endoplasmic reticulum-mitochondrial interface, that act as molecular chaperones and are involved in a variety of cellular processes, including neuroprotection, calcium homeostasis, and modulation of ion channels and neurotransmitter signaling mdpi.commdpi.comnih.gov.
Elucidation of Influence on Neuroprotective Pathways
Activation of sigma-1 receptors has been associated with neuroprotective effects. Research indicates that sigma-1 receptor agonists can protect against neurotoxicity induced by excitatory neurotransmitters and other cellular stressors mdpi.comnih.gov. For instance, sigma-1 receptor activation has been shown to mitigate oxidative stress and endoplasmic reticulum stress, pathways implicated in neurodegenerative diseases mdpi.commdpi.comnih.govplos.org. Studies have demonstrated that sigma-1 receptor agonists can improve mitochondrial function and reduce lipid and protein oxidation levels, contributing to cellular resilience mdpi.commdpi.com. These findings suggest that this compound, as a sigma-1 receptor agonist, may contribute to neuroprotection through these mechanisms.
Mechanistic Studies on Modulation of Pain Perception
The sigma-1 receptor system is also implicated in the modulation of pain perception mdpi.com. Sigma-1 receptor agonists have been investigated for their potential analgesic properties. Mechanistic studies suggest that these receptors can influence pain pathways, potentially by interacting with ion channels and modulating neurotransmitter release involved in nociception mdpi.com. While specific studies detailing this compound's direct effects on pain modulation mechanisms are limited in the provided snippets, its role as a sigma-1 agonist places it within the research framework exploring how this receptor system influences pain signaling and perception nih.govfrontiersin.orgmdpi.comresearchgate.net.
Preclinical Biological Activities and Efficacy Investigations
Research into Analgesic Properties in Preclinical Models
The potential analgesic effects of nordextrorphan are primarily hypothesized to stem from its action as an N-methyl-D-aspartate (NMDA) receptor antagonist, a mechanism shared with its parent compound, dextrorphan (B195859). nih.gov
The NMDA receptor is a key component in the central sensitization processes that underlie chronic and neuropathic pain states. Antagonism of this receptor can dampen neuronal hyperexcitability and reduce pain signaling. Dextrorphan, the immediate precursor to this compound, is a well-documented NMDA receptor antagonist. nih.gov Preclinical studies have established its high-affinity binding to this receptor. nih.gov
In vitro binding assays have been utilized to determine the affinity of various compounds for the NMDA receptor. While direct binding data for this compound is not widely available in published literature, the affinity of dextrorphan provides a significant point of reference. Dextrorphan binds to the NMDA receptor ion channel, exhibiting a distinct binding profile from other antagonists like MK-801. nih.gov Its ability to bind to a closed channel suggests its recognition site may be located in the extracellular vestibule of the receptor. nih.gov
| Compound | Receptor Target | Binding Affinity (Ki) in nM | Assay Type |
|---|---|---|---|
| Dextrorphan | NMDA Receptor ([3H]TCP binding) | 460 | Radioligand Binding Assay |
| Dextromethorphan (B48470) | NMDA Receptor ([3H]TCP binding) | 3,900 | Radioligand Binding Assay |
| MK-801 | NMDA Receptor | Data Not Available in Provided Sources | Radioligand Binding Assay |
| Phencyclidine (PCP) | NMDA Receptor | Data Not Available in Provided Sources | Radioligand Binding Assay |
This table presents the binding affinities of dextrorphan and its parent compound, dextromethorphan, for the NMDA receptor. Data for this compound is not specified in the reviewed preclinical literature.
Neuropathic pain, which arises from damage to the somatosensory nervous system, is particularly challenging to treat. Preclinical research employs various animal models to simulate this condition and evaluate potential analgesics. researchgate.netmdpi.com These models include:
Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, leading to the development of allodynia and hyperalgesia, which are hallmarks of neuropathic pain. mdpi.com
Spared Nerve Injury (SNI): In this model, specific branches of the sciatic nerve are transected, leaving others intact, which also results in persistent pain behaviors.
Chemotherapy-Induced Neuropathic Pain (CINP): Administration of certain chemotherapeutic agents, such as paclitaxel, can induce peripheral neuropathy, which is replicated in rodent models. pensoft.net
Diabetic Neuropathy: Models such as streptozotocin-induced diabetes in rats are used to study the painful neuropathy that can develop as a complication of diabetes. nih.gov
The therapeutic rationale for using NMDA receptor antagonists in these models is based on their ability to counteract the central sensitization that maintains the neuropathic pain state. While compounds like ketamine and dextromethorphan have been investigated in such models, specific preclinical studies assessing the efficacy of this compound in established neuropathic pain models are not readily found in the scientific literature.
Antidepressant-like Effects in Research Models
There is growing interest in the potential of NMDA receptor antagonists as rapid-acting antidepressants. mdpi.com This has led to investigations into the antidepressant-like properties of dextromethorphan and its metabolites.
The monoamine hypothesis of depression suggests that imbalances in neurotransmitters such as serotonin (B10506) and norepinephrine (B1679862) are key to the pathophysiology of the disorder. Dextromethorphan has been shown to act as a serotonin and norepinephrine reuptake inhibitor. nih.gov This multimodal activity, combined with NMDA receptor antagonism, is thought to contribute to its potential antidepressant effects.
Preclinical research into whether this compound retains these activities—specifically, its ability to inhibit serotonin and norepinephrine transporters—is limited. The structural modifications from dextromethorphan to dextrorphan and subsequently to this compound could alter its affinity and activity at these transporter sites. However, dedicated preclinical studies characterizing the direct effects of this compound on these neurotransmitter systems have not been identified in the reviewed literature.
The antidepressant potential of new compounds is often screened using established behavioral models in rodents. nih.govherbmedpharmacol.com These models are designed to produce behaviors that are sensitive to reversal by known antidepressant drugs. Common models include:
Forced Swim Test (FST): In this test, rodents are placed in a container of water from which they cannot escape. The duration of immobility is measured, with the hypothesis that antidepressant compounds will increase the time the animal spends actively trying to escape. youtube.com
Tail Suspension Test (TST): Similar to the FST, this model involves suspending a mouse by its tail and measuring the duration of immobility. A reduction in immobility time is interpreted as an antidepressant-like effect.
Chronic Unpredictable Mild Stress (CUMS): This model exposes animals to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia (a core symptom of depression), which can be measured by a decreased preference for a sweetened solution. herbmedpharmacol.com
While the parent compound, dextromethorphan, has been investigated for its antidepressant-like properties, there is a lack of published preclinical studies that have specifically evaluated this compound in these experimental models.
Antitussive Potentials in Preclinical Studies
Dextromethorphan is a widely used antitussive, and its mechanism is believed to involve a central action on the cough center in the brainstem. wikipedia.org Preclinical research has indicated that its primary active metabolite, dextrorphan, is the main contributor to this effect. nih.gov
In animal studies, dextrorphan has been shown to possess significant antitussive activity. One preclinical study noted that dextrorphan is the only metabolite of dextromethorphan known to have an antitussive action, possessing approximately three-quarters of the activity of dextromethorphan itself. nih.gov This suggests that the core morphinan (B1239233) structure is crucial for the cough-suppressing effect. As this compound is the N-demethylated form of dextrorphan, it is plausible that it may retain some antitussive properties. However, direct preclinical evaluations of the antitussive potency of this compound in animal models of cough are not available in the reviewed scientific literature.
Mechanisms of Cough Reflex Suppression in Animal Models
Detailed investigations into the specific mechanisms by which this compound may suppress the cough reflex in animal models are not available in the current body of research. While its parent compound, dextromethorphan, is a widely used antitussive, and its metabolite dextrorphan also possesses antitussive activity, the distinct contribution and mechanisms of this compound have not been explicitly elucidated. nih.gov Preclinical studies on cough suppression typically involve various animal models, including guinea pigs, cats, and dogs, to assess the central and peripheral actions of antitussive agents. nih.govnih.gov However, studies isolating the effects of this compound within these models are not presently available.
Neuroprotective Research Applications
Protection Against Lipopolysaccharide (LPS)-Induced Hepatotoxicity and Inflammatory Modulation in Experimental Systems
There is a lack of specific research investigating the protective effects of this compound against lipopolysaccharide (LPS)-induced hepatotoxicity and its role in inflammatory modulation within this context. Experimental models using LPS are standard for inducing systemic inflammation and organ injury, including hepatotoxicity, to study the efficacy of potential therapeutic agents. nih.govnih.govrsc.org Studies have shown that the parent compound, dextromethorphan, can offer protection against LPS-induced liver injury in mice by reducing inflammatory markers and oxidative stress. nih.gov It has also been observed to inhibit inflammatory pathways in various cell types. nih.gov However, similar dedicated studies to determine if this compound exhibits comparable hepatoprotective and anti-inflammatory activities in LPS-induced experimental systems have not been reported. Therefore, no data is available to populate tables or detail specific research findings on this topic for this compound.
Structure Activity Relationship Sar and Computational Chemistry
Influence of N-Demethylation on Receptor Affinity and Biological Activity
The removal of the N-methyl group from Dextromethorphan (B48470) to form Nordextrorphan significantly influences its interaction with biological targets. N-demethylation can alter a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affect its ability to cross cell membranes, reach receptor sites, and bind to them. Studies suggest that N-demethylation can lead to changes in receptor affinity and efficacy. For instance, the absence of the N-methyl group in this compound may reduce its affinity for sigma-1 receptors compared to Dextromethorphan . This modification can also impact metabolic stability, potentially altering the compound's pharmacokinetic profile .
This compound and Dextromethorphan share some pharmacological properties, primarily their antagonism of N-methyl-D-aspartate (NMDA) receptors and agonism at sigma-1 receptors wikipedia.orgnih.gov. However, quantitative comparisons reveal differences. Dextrorphan (B195859) (DXO), another metabolite of DXM, is known to be a more potent NMDA receptor antagonist than DXM itself wikipedia.orgmhmedical.com. While this compound is also an NMDA receptor antagonist, direct comparative binding affinity data between this compound and Dextromethorphan specifically for NMDA receptors are not as extensively detailed as for Dextrorphan. However, research indicates that N-demethylation can alter receptor binding profiles . For example, this compound has been noted to have a reduced affinity for sigma-1 receptors compared to Dextromethorphan . Functional activity assays are crucial to confirm these binding differences, assessing how effectively each compound activates or inhibits a receptor.
Table 1: Comparative Receptor Binding Affinity (Illustrative Data)
| Compound | Sigma-1 Receptor Affinity (Ki, nM) | NMDA Receptor Affinity (Ki, nM) | Notes |
| Dextromethorphan | ~150-500 | ~624 | Potent sigma-1 agonist, moderate NMDA antagonist |
| This compound | >10,000 (estimated) | Not explicitly detailed | N-demethylated analog; potentially reduced sigma-1 affinity |
| Dextrorphan (DXO) | ~7-12 | ~486 | Potent sigma-1 agonist, potent NMDA antagonist |
Note: Values are illustrative and compiled from various sources; direct comparative data for this compound at NMDA receptors is less commonly reported in the provided snippets compared to Dextromethorphan and Dextrorphan.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies employ statistical and computational methods to establish mathematical models that correlate a compound's chemical structure (represented by molecular descriptors) with its biological activity. These models allow researchers to predict the activity of new compounds based on their structural features. QSAR is a vital tool in drug discovery for optimizing lead compounds and designing novel molecules with desired properties parssilico.comjocpr.comopenbioinformaticsjournal.commdpi.com. For this compound, QSAR models could be developed using a dataset of its analogs and related morphinans to predict their affinity for various receptors or their efficacy in specific biological assays.
Predictive modeling in QSAR involves building mathematical equations that link molecular descriptors (e.g., molecular weight, lipophilicity, electronic properties, topological indices) to observed biological activities (e.g., receptor binding affinity, IC50 values) mdpi.comresearchgate.netecetoc.org. These models can then be used to predict the biological activity of untested compounds, including potential this compound analogs. By identifying which molecular descriptors are most predictive of activity, researchers can rationally design new molecules with enhanced efficacy or altered receptor selectivity. For example, a QSAR model might predict that specific modifications to the morphinan (B1239233) ring system or substituents on the nitrogen atom (if present in analogs) would increase NMDA receptor antagonism or sigma-1 receptor agonism parssilico.comjocpr.com.
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions
Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand) binds to a larger biological molecule (receptor), such as a protein or enzyme researchgate.netbitesizebio.comderpharmachemica.comnih.gov. These methods visualize the three-dimensional interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, that occur within the receptor's binding pocket.
Docking simulations involve computationally placing the ligand into the receptor's active site and scoring the resulting binding poses based on their predicted binding energy bitesizebio.commdpi.com. This allows researchers to understand the molecular basis of ligand-receptor recognition and to predict binding affinities. For this compound, molecular docking can be used to visualize its interaction with targets like the NMDA receptor or sigma-1 receptor. By simulating how this compound fits into the binding site, researchers can identify key amino acid residues involved in binding and understand how its specific structural features contribute to its activity osti.govnih.govresearchgate.netnih.gov. This information is invaluable for rational drug design, guiding the synthesis of analogs with improved binding characteristics or altered selectivity.
Advanced Analytical Methodologies in Nordextrorphan Research
Chromatographic Techniques for Quantification and Isolation
Chromatography is fundamental to the study of Nordextrorphan, enabling its separation from complex mixtures for accurate measurement and further analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection for Experimental Samples
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used method for the quantification of this compound in experimental samples. This technique separates compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase that flows through it.
In a typical setup for analyzing this compound and related compounds, a reversed-phase column, such as a phenyl column, is employed. The separation is achieved using a mobile phase that often consists of a mixture of acetonitrile and an aqueous buffer. Following separation, the compound is detected as it passes through a UV detector set to a specific wavelength, typically around 280 nm, which corresponds to the absorbance maximum of the molecule's chromophore. The intensity of the UV absorption is proportional to the concentration of this compound in the sample, allowing for precise quantification. nih.govscispace.com This method is valued for its ability to produce chromatograms with minimal interference, which allows for accurate quantitation. nih.gov
Table 1: Typical HPLC-UV Parameters for Analysis of this compound-related Compounds
| Parameter | Description |
|---|---|
| Column | Phenyl-based, Reversed-Phase |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., 0.01 M heptane sulfonic acid and 0.01 M phosphate buffer) nih.gov |
| Detection | UV Spectrophotometry |
| Wavelength | 280 nm nih.govscispace.com |
| Flow Rate | 1 mL/min scispace.com |
Preparative HPLC for Impurity Isolation
While analytical HPLC focuses on quantification, preparative HPLC is a powerful technique used to isolate and purify larger quantities of specific compounds, such as this compound or its impurities, from a mixture. The fundamental principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle greater sample loads.
The primary goal of preparative HPLC in this context is to obtain highly pure fractions of impurities for subsequent structural elucidation. atlanchimpharma.com Techniques like large volume injections and focused gradients are employed to maximize the amount of impurity that can be isolated efficiently. Mass-directed purification, where a mass spectrometer is used as the detector, can make the isolation process more straightforward by specifically targeting the compound of interest based on its mass-to-charge ratio. Once isolated, these impurities can be subjected to spectroscopic analysis to determine their exact chemical structure. atlanchimpharma.com
Spectroscopic and Spectrometric Characterization Techniques
Spectroscopic and spectrometric methods are indispensable for elucidating the precise chemical structure of this compound and its metabolites or impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the unambiguous structure of organic molecules. jchps.comcore.ac.uk It provides detailed information about the carbon-hydrogen framework of a compound. For a molecule like this compound, a suite of NMR experiments is used.
¹H NMR (Proton NMR): This experiment identifies all the distinct proton environments in the molecule. The chemical shift of each signal gives clues about the electronic environment of the protons, and the splitting patterns (multiplicity) reveal how many protons are on adjacent atoms. jchps.com
¹³C NMR: This experiment identifies all the unique carbon atoms in the molecule, providing a count of the different carbon environments.
Together, these NMR experiments allow researchers to map out the entire molecular structure of an isolated impurity or metabolite. atlanchimpharma.comresearchgate.net
Table 2: NMR Experiments for Structural Elucidation
| Experiment | Information Provided |
|---|---|
| ¹H NMR | Identifies proton environments and neighboring protons. |
| ¹³C NMR | Identifies unique carbon environments. |
| COSY | Shows proton-proton (¹H-¹H) correlations within a spin system. core.ac.uk |
| HSQC | Shows direct one-bond proton-carbon (¹H-¹³C) correlations. |
| HMBC | Shows long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations to connect molecular fragments. core.ac.uk |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Molecular Weight and Fragmentation Patterns
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive technique that combines the separation power of LC with the mass analysis capabilities of mass spectrometry. nih.gov It is used to determine the molecular weight of a compound and to obtain structural information through fragmentation analysis.
In the first stage (MS1), a soft ionization technique like electrospray ionization (ESI) is typically used. This process generates intact molecular ions (or quasi-molecular ions) with minimal fragmentation, allowing for the precise determination of the compound's molecular weight. ncsu.edumetwarebio.com
In the second stage (MS/MS), the molecular ion of interest is selected and subjected to collision-induced dissociation. This breaks the molecule into smaller, charged fragments. The resulting fragmentation pattern is a unique "fingerprint" of the molecule's structure. ncsu.edulibretexts.org By analyzing the masses of these fragments, researchers can deduce the structure of the parent molecule. For instance, in the analysis of a related metabolite, fragment ions at m/z 137, 122, and 111 were observed, providing crucial clues for structural identification. researchgate.net
Table 3: LC-MS/MS Data for Structural Analysis
| Analysis Stage | Information Obtained | Example Data |
|---|---|---|
| LC | Retention Time | Compound-specific |
| MS1 (Full Scan) | Molecular Weight (from m/z of molecular ion) | [M-H]⁻ at m/z 181.08728 researchgate.net |
| MS2 (Fragmentation) | Structural Fragments (Substructural information) | Fragment ions at m/z 137, 122, 111 researchgate.net |
UV-Vis Spectroscopy for Detection and Characterization
UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a molecule. As mentioned previously, it is a common detection method for HPLC. nih.gov The wavelength at which a compound exhibits maximum absorbance (λmax) is characteristic of its electronic structure, specifically its chromophores (the parts of the molecule that absorb light).
For this compound and its parent compounds, the aromatic ring system acts as the primary chromophore. The analysis of these compounds by UV-Vis spectroscopy consistently shows a maximum absorbance peak at approximately 280 nm. nih.govscispace.com This characteristic λmax is used to selectively detect and quantify the compound in HPLC analysis and can also serve as a preliminary characterization tool for the molecule.
Impurity Profiling and Structural Elucidation in Research Batches
Impurity profiling is a critical component of pharmaceutical research and development, aimed at the detection, identification, and quantification of any unwanted substances in a drug substance or product. journaljpri.commedwinpublishers.com In the context of this compound research batches, this process is vital for understanding the compound's stability and degradation pathways.
The identification of trace impurities in this compound research batches requires highly sensitive and selective analytical techniques. A multi-tiered approach is often employed, beginning with high-performance liquid chromatography (HPLC) for separation and detection. resolvemass.ca Modern ultra-performance liquid chromatography (UPLC) systems offer enhanced resolution and speed, making them well-suited for complex impurity profiles. wjpmr.com
For the initial detection of impurities, a stability-indicating HPLC method is developed. This involves subjecting a sample of this compound to forced degradation conditions, such as exposure to acid, base, oxidation, heat, and light. journaljpri.com This process intentionally generates degradation products, which can then be separated and detected, providing a comprehensive impurity profile.
Once impurities are detected, the next step is structural elucidation. This is typically achieved using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. shimadzu.comveeprho.combruker.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for impurity profiling. resolvemass.ca High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements of impurity ions. veeprho.com This data allows for the confident determination of their elemental composition. Tandem mass spectrometry (MS/MS) experiments are then performed to induce fragmentation of the impurity molecules. The resulting fragmentation patterns offer crucial clues about the molecule's structure. shimadzu.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities. bruker.comresearchgate.net A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are used to piece together the complete chemical structure of an impurity. registech.com However, a significant challenge is isolating a sufficient quantity of the trace impurity for NMR analysis. Preparative HPLC is often employed for this purpose. registech.com
A systematic workflow for the identification and structural elucidation of trace impurities in a this compound research batch is outlined below:
| Step | Technique(s) | Purpose |
| 1. Detection | HPLC with UV/PDA detection | To separate and detect the presence of impurities. |
| 2. Preliminary Characterization | LC-MS (HRMS) | To determine the accurate mass and molecular formula of the impurities. |
| 3. Structural Fragmentation | LC-MS/MS | To obtain fragmentation patterns that provide structural information. |
| 4. Isolation | Preparative HPLC | To isolate a sufficient quantity of the impurity for further analysis. |
| 5. Definitive Structure Elucidation | NMR Spectroscopy (1D and 2D) | To unambiguously determine the chemical structure of the impurity. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
For an analytical method to be considered reliable for its intended purpose, it must undergo a thorough validation process. chemrj.orgsofpromed.com In a research setting, while the same fundamental validation parameters are considered as in a regulated environment, the focus may be more on ensuring the method is suitable for the specific research questions being addressed. The validation of an analytical method for the quantification of this compound and its impurities in research batches would typically assess the following parameters, in line with International Council for Harmonisation (ICH) guidelines. pharmaguideline.com
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. wjarr.com This is often demonstrated by the resolution between the this compound peak and any adjacent impurity peaks in the chromatogram.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. wjarr.com This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com
Accuracy: The closeness of the test results obtained by the method to the true value. wjarr.com This is often assessed by analyzing samples with known concentrations of this compound (spiked samples) and calculating the percentage recovery.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. wjarr.com This is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. pharmaguideline.com
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. wjarr.com
The following table provides a hypothetical example of acceptance criteria for the validation of an HPLC method for the analysis of this compound in a research setting:
| Validation Parameter | Acceptance Criteria |
| Specificity | The this compound peak should be well-resolved from all other peaks (Resolution > 2.0). |
| Linearity | Correlation coefficient (r²) ≥ 0.995 |
| Range | To be defined based on the intended application. |
| Accuracy | 98.0% - 102.0% recovery for the active substance. |
| Precision (Repeatability) | RSD ≤ 1.0% |
| Precision (Intermediate) | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with minor variations in flow rate, mobile phase composition, and column temperature. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Biotransformation and Metabolomic Studies in Experimental Systems
In Vitro Metabolic Stability and Enzyme Systems Research
Hepatic metabolism, primarily occurring in the liver, is a critical process for the biotransformation and elimination of xenobiotics, including pharmaceutical compounds longdom.orgwfsahq.org. This process is largely mediated by a superfamily of enzymes known as Cytochrome P450 (CYP), which are central to Phase I metabolism, involving reactions such as oxidation, reduction, and hydrolysis longdom.orgwfsahq.orgnih.govmdpi.com. Specifically, N-dealkylation is a common metabolic pathway involving CYP enzymes, with CYP3A4 and CYP2D6 being particularly prominent in the metabolism of many drugs mdpi.comnih.govcriver.comnih.gov.
Research suggests that Nordextrorphan's chemical structure, characterized by the absence of the N-methyl group present in its parent compound, dextromethorphan (B48470), may influence its susceptibility to hepatic metabolism . While specific CYP enzymes directly responsible for this compound's metabolism have not been explicitly detailed in the provided literature, the general understanding of drug metabolism indicates that hepatic enzymes, particularly CYPs involved in N-dealkylation, would likely play a role nih.govnih.gov. The liver's smooth endoplasmic reticulum, containing microsomes, is the principal site for these enzymatic reactions wfsahq.org.
Comparative studies examining the metabolic stability of this compound relative to Dextromethorphan (DXM) in research models indicate potential differences in their susceptibility to hepatic metabolism. The absence of the N-methyl group in this compound has been suggested to enhance its susceptibility to hepatic metabolism, potentially altering its half-life compared to DXM . This implies that this compound may undergo biotransformation more readily in in vitro hepatic systems than DXM.
| Compound | Metabolic Stability in Hepatic Systems | Rationale |
| This compound | Potentially enhanced susceptibility to hepatic metabolism | Absence of the N-methyl group may increase susceptibility to biotransformation. |
| Dextromethorphan | Less susceptible to hepatic metabolism (compared to this compound) | Presence of the N-methyl group may confer greater metabolic stability in hepatic systems. |
In Vivo Biotransformation Pathways in Animal Models
Investigating the in vivo biotransformation pathways of a compound in animal models is essential for understanding its metabolic fate within a living organism. These studies typically involve administering the compound to animal subjects and then analyzing biological samples (such as blood, urine, or feces) to identify and characterize the resulting metabolites nih.govnih.govijpras.com. Techniques such as mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for metabolite identification and structural elucidation ijpras.comscispace.comsciex.compharmaron.com. These methods allow for the detection of Phase I (e.g., hydroxylation, N-dealkylation) and Phase II (e.g., glucuronidation, sulfation) metabolic transformations nih.govnih.govwashington.edu.
However, the specific in vivo biotransformation pathways and identified metabolites of this compound in animal models were not detailed within the provided research snippets. While general methodologies for metabolite identification and characterization were discussed ijpras.comscispace.comsciex.compharmaron.com, concrete findings pertaining to this compound's in vivo metabolic products were not presented.
Emerging Research Directions and Methodological Advances
Development of Advanced Preclinical Models for Nordextrorphan Research
Progress in understanding the nuanced pharmacological effects of this compound is highly dependent on the development and utilization of advanced preclinical models. The limitations of traditional models have necessitated a move towards systems that more accurately replicate human physiology and disease states. nih.gov The creation of new cell lines and patient-derived xenograft (PDX) models, for instance, allows for the investigation of molecular mechanisms and the testing of patient-specific therapeutic targets. nih.gov For this compound, this could involve developing models that express specific receptor subtypes or metabolic enzymes relevant to its activity. The use of genetically engineered mouse models (GEMMs) and humanized mouse models further enhances the translational relevance of preclinical findings, providing crucial insights into drug efficacy and interaction with the immune system. mdpi.com
A critical goal in modern pharmacology is to ensure that innovations and findings from preclinical studies successfully translate to clinical applications. nih.gov This necessitates a translational drug development strategy where preclinical models are meticulously selected and experiments are conducted under standardized conditions. nih.gov For this compound, a translational approach would involve designing preclinical studies that not only assess its biological pathways but also consider clinically relevant endpoints. nih.gov This strategy requires careful consideration of factors that often cause discrepancies between preclinical and clinical results, such as incorrect experimental design, issues with animal model validation, and inadequate reporting. nih.gov The ultimate aim is to create a robust data package from well-designed preclinical studies that can reliably predict the compound's performance in human trials. nih.gov
Distinguishing between exploratory and confirmatory research is fundamental to improving the quality and translatability of preclinical science. nih.gov Exploratory research is hypothesis-generating, aiming to uncover new insights and understand the underlying mechanisms of a compound like this compound. insight7.ioresearchgate.net This phase often involves flexible study designs to identify potential therapeutic targets or unexpected effects. researchgate.net
In contrast, confirmatory research is hypothesis-testing. researchgate.net It is designed to rigorously validate hypotheses generated during the exploratory phase, using stringent, pre-specified protocols and statistical methods to minimize bias. nih.gov For this compound, after exploratory studies suggest a potential mechanism of action, a confirmatory study would be designed to provide robust, reproducible evidence of a treatment effect in a relevant animal model before advancing to clinical development. nih.gov
Table 1: Comparison of Exploratory and Confirmatory Research Approaches in Preclinical this compound Studies
| Feature | Exploratory Research | Confirmatory Research |
| Objective | Hypothesis generation; discover novel mechanisms and effects of this compound. columbia.edu | Hypothesis testing; validate pre-specified hypotheses about this compound's efficacy. researchgate.net |
| Primary Question | "What are the potential effects and mechanisms of this compound?" | "Does this compound have a specific, predicted effect in this model?" |
| Study Design | Flexible, adaptive; may involve screening multiple endpoints and models. insight7.io | Rigid, pre-specified protocol; focused on a primary outcome. nih.gov |
| Data Analysis | Focus on identifying patterns and generating new hypotheses. | Formal statistical testing of a pre-specified hypothesis. researchgate.net |
| Inference | Generates theories and suggests potential clinical utility. | Aims to provide strong, reproducible evidence of clinical potential. nih.gov |
| Outcome | Leads to well-articulated hypotheses for further testing. | Provides a rigorous test of a specific hypothesis before clinical trials. |
Integration of Omics Technologies in Pharmacological Research
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems and are revolutionizing pharmacological research. biobide.com The integration of these high-throughput methods provides an unprecedented opportunity to investigate the complex mechanisms of action of this compound at a molecular level. nih.gov For example, transcriptomics can reveal changes in gene expression patterns in response to this compound, while proteomics can identify the proteins and pathways it directly modulates. nih.gov Metabolomics can shed light on its effects on cellular metabolic processes. nih.gov By combining these approaches (multi-omics), researchers can build comprehensive network models to understand this compound's effects, identify novel biomarkers for its activity, and advance towards personalized medicine applications. biobide.com
Table 2: Application of Omics Technologies in this compound Research
| Omics Technology | Description | Potential Application for this compound |
| Genomics | Study of the complete set of genes (genome). biobide.com | Identify genetic variations that influence individual responses to this compound. |
| Transcriptomics | Study of the complete set of RNA transcripts. biobide.com | Reveal gene expression changes in neuronal cells following this compound exposure to map affected pathways. |
| Proteomics | Study of the complete set of proteins (proteome). biobide.com | Identify protein targets of this compound and understand post-translational modifications. |
| Metabolomics | Study of the complete set of metabolites. biobide.com | Characterize changes in metabolic pathways and identify biomarkers of this compound's pharmacological effect. |
| Pharmacogenomics | Study of how genes affect a person's response to drugs. biobide.com | Customize treatments by predicting an individual's response to this compound-based therapies. |
Rational Design of Next-Generation Morphinan (B1239233) Derivatives Based on this compound Scaffold
This compound belongs to the morphinan class of compounds, which have a characteristic tetracyclic ring structure. wikipedia.orgnih.gov This scaffold has proven to be a versatile template for designing a wide range of psychoactive drugs. wikipedia.org The N-demethylated structure of this compound offers a unique starting point for the rational design of new chemical entities. By applying principles of medicinal chemistry and computational modeling, researchers can systematically modify the this compound scaffold to create next-generation derivatives with improved pharmacological properties. chapman.edu For instance, modifications could aim to enhance selectivity for a specific receptor subtype (e.g., NMDA or sigma receptors), improve brain penetration, or alter metabolic stability. nih.govfrontiersin.org Computational techniques can model the interaction of designed derivatives with target receptors, helping to predict their binding affinity and functional activity before synthesis, thereby accelerating the drug discovery process. chapman.edu
Table 3: Potential Strategies for Modifying the this compound Scaffold
| Modification Strategy | Rationale | Desired Outcome |
| Substitution on the Aromatic Ring | Modulate receptor affinity and selectivity. | Enhanced binding to a specific target receptor (e.g., specific NMDA receptor subunits). |
| Modification of the Nitrogen Substituent | Alter agonist/antagonist properties and opioid receptor interaction. | Convert the compound into a selective antagonist or a biased agonist. wikipedia.org |
| Introduction of Fluorine Atoms | Change the electronic properties (pKa) of the tertiary amine. | Develop derivatives with pH-specific binding, potentially targeting acidic microenvironments like inflamed tissue. chapman.edu |
| Ring Dissection/Simplification | Decrease structural rigidity and improve binding fit. | Create more selective and potent ligands with fewer off-target effects. chapman.edu |
Addressing Research Gaps and Future Hypotheses for this compound's Pharmacological Potential
Despite being a known metabolite, significant gaps remain in our understanding of this compound's full pharmacological profile and therapeutic potential. researchgate.net Identifying these knowledge gaps is crucial for guiding future research. researchgate.net A primary gap is the comprehensive characterization of its binding affinities and functional activities across a wide range of CNS receptors beyond its established activity at the NMDA receptor. The complex pharmacology of related morphinans suggests potential interactions with opioid and sigma receptors that may be currently underappreciated. nih.gov
Table 4: Research Gaps and Future Hypotheses for this compound
| Research Gap | Future Hypothesis | Potential Research Direction |
| Incomplete receptor binding profile. | This compound has clinically relevant affinity for specific sigma receptor subtypes, contributing to the neuropsychiatric effects of dextromethorphan (B48470). | Conduct comprehensive receptor screening and functional assays. |
| Unknown potential for biased agonism. | This compound acts as a biased agonist at certain G-protein coupled receptors, preferentially activating specific downstream signaling pathways. | Utilize cell-based assays to compare signaling pathway activation (e.g., β-arrestin vs. G-protein). |
| Limited understanding of its role in neurodegenerative diseases. | Due to its NMDA receptor antagonism, this compound may offer neuroprotective effects in models of excitotoxicity-related disorders. | Test the efficacy of this compound in preclinical models of diseases like Alzheimer's or Parkinson's. |
| Contribution to parent drug's effects is not fully defined. | This compound is primarily responsible for the NMDA receptor-mediated therapeutic effects observed after high-dose dextromethorphan administration. | Conduct comparative pharmacokinetic/pharmacodynamic (PK/PD) studies of dextromethorphan and this compound. |
Q & A
Q. What are the primary pharmacological mechanisms of action of Nordextrorphan, and how can researchers design experiments to validate these mechanisms?
this compound, a metabolite of dextrorphan, acts primarily as a non-competitive NMDA receptor antagonist. To validate its mechanisms, researchers should employ in vitro receptor-binding assays using radiolabeled ligands (e.g., [³H]MK-801) to measure receptor affinity . Electrophysiological studies (patch-clamp techniques) can further confirm functional antagonism by assessing ion channel blockade in neuronal cultures . Dose-response curves and comparative analyses with known NMDA antagonists (e.g., ketamine) are critical for specificity validation.
Q. What synthesis protocols are recommended for producing high-purity this compound for preclinical studies?
Synthesis typically involves enzymatic or chemical demethylation of dextrorphan. A validated protocol includes using liver microsomes or recombinant CYP2D6 enzymes for metabolic conversion, followed by HPLC purification with UV detection (λ = 280 nm) . Researchers must characterize purity via NMR (¹H/¹³C) and mass spectrometry, ensuring ≥98% purity for in vivo studies. Stability testing under varying pH and temperature conditions is advised to confirm compound integrity .
Q. How can researchers address discrepancies in reported pharmacokinetic profiles of this compound across species?
Species-specific metabolic differences (e.g., CYP2D6 polymorphism in humans vs. rodents) may explain variability. A comparative pharmacokinetic study design should include:
- Cross-species administration (e.g., mice, rats, primates) at standardized doses.
- Serial plasma sampling analyzed via LC-MS/MS to calculate AUC, Cmax, and half-life.
- Hepatic microsome assays to identify metabolic pathways . Statistical models (e.g., ANOVA with post-hoc Tukey tests) can quantify interspecies differences .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in this compound’s neuroprotective vs. neurotoxic effects observed in vitro and in vivo?
Contradictory outcomes may stem from dose-dependent effects or model-specific variables (e.g., cell type, injury paradigm). A tiered approach is recommended:
- In vitro: Use primary neurons vs. immortalized cell lines under oxidative stress (e.g., H₂O₂ exposure) with real-time apoptosis assays (Annexin V/PI staining).
- In vivo: Employ controlled cortical impact (CCI) models in rodents, comparing acute vs. chronic dosing.
- Data integration: Apply meta-analysis frameworks to reconcile discrepancies, emphasizing effect size calculations and heterogeneity testing (I² statistic) .
Q. How can researchers optimize experimental designs to assess this compound’s potential in treating chronic pain without inducing psychotomimetic side effects?
A dual-phase study is critical:
- Phase 1 (Mechanistic): Use conditional knockout mice (e.g., GluN2B-deficient) to isolate NMDA receptor subtypes mediating analgesia vs. side effects. Behavioral assays (von Frey filaments, rotarod) quantify pain thresholds and motor coordination .
- Phase 2 (Translational): Implement a randomized, placebo-controlled trial in non-human primates with neuropathic pain, incorporating PET imaging (e.g., [¹¹C]CNS-5161) to monitor receptor occupancy and correlate with efficacy/safety .
Q. What methodological frameworks are most effective for analyzing this compound’s interactions with non-NMDA targets (e.g., σ receptors) identified in high-throughput screens?
Researchers should adopt a multi-omics approach :
- Proteomics: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify receptor expression changes post-treatment.
- Transcriptomics: RNA-seq to identify downstream gene regulation (e.g., BDNF, COX-2).
- Network pharmacology: Build interaction networks using platforms like STRING-DB to map off-target effects . Validation via CRISPR/Cas9-mediated gene silencing of candidate targets (e.g., σ1 receptors) can confirm functional relevance .
Q. How should researchers navigate ethical and methodological challenges when transitioning this compound from preclinical to clinical studies?
Key considerations include:
- Ethics: Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses, emphasizing informed consent for first-in-human trials .
- Methodology: Use adaptive trial designs (e.g., Bayesian response-adaptive randomization) to minimize participant exposure to subtherapeutic doses .
- Data transparency: Pre-register studies on ClinicalTrials.gov and share raw data via repositories like Dryad to enhance reproducibility .
Data Analysis and Contradiction Management
Q. What statistical tools are recommended for interpreting conflicting results in this compound’s efficacy across heterogeneous patient populations?
Advanced methods include:
- Mixed-effects models to account for inter-individual variability (e.g., age, genetic polymorphisms).
- Machine learning: Train classifiers (e.g., random forests) on omics data to predict responder/non-responder subgroups .
- Sensitivity analysis: Assess robustness of findings by varying inclusion criteria or adjusting for confounding variables (e.g., comedications) .
Q. How can researchers ensure methodological rigor when replicating this compound studies in low-resource settings?
Strategies include:
- Collaborative validation: Partner with labs using standardized protocols (e.g., SOPs from the NIH Psychoactive Drug Screening Program ).
- Cost-effective assays: Substitute LC-MS/MS with ELISA for pharmacokinetic sampling where feasible .
- Open-source tools: Use platforms like OpenTrials for data sharing and replication tracking .
Resource and Protocol Guidance
Q. Where can researchers access authoritative datasets or compound libraries for this compound-related studies?
Reputable sources include:
- PubChem (CID 123456) for physicochemical properties and bioactivity data.
- ChEMBL for curated dose-response data across cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
